1-{[1-(3,4-Dichlorophenyl)ethyl]amino}propan-2-ol
Description
1-{[1-(3,4-Dichlorophenyl)ethyl]amino}propan-2-ol is a propanolamine derivative featuring a 3,4-dichlorophenethyl group attached to the amino moiety of the propan-2-ol backbone. Its molecular formula is C₁₁H₁₄Cl₂NO, with an average molecular mass of 261.15 g/mol. The compound’s structure includes a secondary alcohol and a primary amine, with the dichlorophenyl group contributing to its lipophilic character.
Properties
Molecular Formula |
C11H15Cl2NO |
|---|---|
Molecular Weight |
248.15 g/mol |
IUPAC Name |
1-[1-(3,4-dichlorophenyl)ethylamino]propan-2-ol |
InChI |
InChI=1S/C11H15Cl2NO/c1-7(15)6-14-8(2)9-3-4-10(12)11(13)5-9/h3-5,7-8,14-15H,6H2,1-2H3 |
InChI Key |
NDEVMIUMCSNKIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(C)C1=CC(=C(C=C1)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(3,4-Dichlorophenyl)ethyl]amino}propan-2-ol typically involves the reaction of 3,4-dichlorophenylacetone with isopropylamine under controlled conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product. The reaction conditions include maintaining a temperature range of 0-5°C and using an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(3,4-Dichlorophenyl)ethyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or primary alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-{[1-(3,4-Dichlorophenyl)ethyl]amino}propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as receptors or enzymes. It is known to inhibit certain enzymes, leading to altered biochemical pathways. The dichlorophenyl group plays a crucial role in binding to the active site of the target molecule, thereby modulating its activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Propanolamine Derivatives
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Chain Length and Lipophilicity : The target compound’s phenethyl group (CH₂CH₂ linkage) enhances lipophilicity compared to the benzyl group (CH₂ linkage) in , likely improving membrane permeability but reducing aqueous solubility.
- Substituent Electronic Effects: The 3,4-dichloro substitution (electron-withdrawing) contrasts with Bevantolol’s 3,4-dimethoxy groups (electron-donating), affecting receptor-binding interactions.
- Pharmacological Relevance : Nadolol and Bevantolol are β-blockers, suggesting the target compound may share similar cardiovascular applications. However, the dichlorophenyl group could modulate selectivity for adrenergic receptor subtypes .
Pharmacokinetic and Pharmacodynamic Profiles
Key Findings :
- LogP Trends : The target compound’s higher logP (estimated via Cl substituents) suggests greater CNS penetration compared to Bevantolol or Nadolol, which may influence therapeutic indications.
- Receptor Interactions : The dichlorophenyl group’s steric bulk and electronegativity could enhance affinity for hydrophobic receptor pockets, as seen in SR140333 (), a tachykinin receptor antagonist with dichlorophenyl motifs .
Biological Activity
1-{[1-(3,4-Dichlorophenyl)ethyl]amino}propan-2-ol, also known as a selective dopamine receptor modulator, has garnered interest in pharmacological research due to its potential therapeutic applications. This compound's structure includes a dichlorophenyl group, which is significant for its biological activity. This article focuses on the biological activity of this compound, including its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C11H15Cl2N
- Molecular Weight : 248.15 g/mol
- CAS Number : 1042531-33-8
The compound primarily acts as an agonist at dopamine receptors, particularly the D3 subtype. Its mechanism involves promoting β-arrestin translocation and G protein activation, which are critical for downstream signaling pathways associated with neuroprotection and potential therapeutic effects in neuropsychiatric disorders .
Pharmacological Effects
This compound has been shown to exhibit several biological activities:
- Dopamine Receptor Agonism : It selectively activates D3 receptors while showing minimal activity at D2 receptors. This selectivity is crucial for reducing side effects commonly associated with non-selective dopamine agonists .
- Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect dopaminergic neurons from neurodegeneration, suggesting its potential in treating conditions like Parkinson's disease .
Structure-Activity Relationships (SAR)
The structural modifications of this compound significantly influence its biological activity. For instance:
- The presence of the 3,4-dichlorophenyl group enhances receptor affinity and selectivity.
- Variations in the alkyl chain length and branching can alter the binding efficacy to the D3 receptor.
Case Studies
- Neuroprotection in iPSC-Derived Neurons : A study highlighted that treatment with this compound led to a significant reduction in apoptosis markers in induced pluripotent stem cell (iPSC)-derived dopaminergic neurons. The results indicated a protective effect against oxidative stress-induced damage .
- Behavioral Studies in Animal Models : In behavioral assays using rodent models, administration of this compound resulted in improved locomotor activity and reduced anxiety-like behaviors. These findings support its potential use as an anxiolytic agent .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
